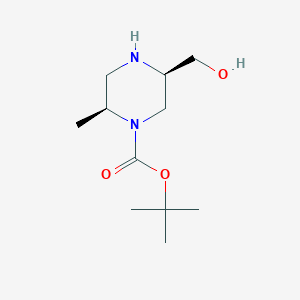

tert-butyl (2S,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate

CAS No.:

Cat. No.: VC13840240

Molecular Formula: C11H22N2O3

Molecular Weight: 230.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H22N2O3 |

|---|---|

| Molecular Weight | 230.30 g/mol |

| IUPAC Name | tert-butyl (2S,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate |

| Standard InChI | InChI=1S/C11H22N2O3/c1-8-5-12-9(7-14)6-13(8)10(15)16-11(2,3)4/h8-9,12,14H,5-7H2,1-4H3/t8-,9+/m0/s1 |

| Standard InChI Key | OCHKRKFPKUAHGF-DTWKUNHWSA-N |

| Isomeric SMILES | C[C@H]1CN[C@H](CN1C(=O)OC(C)(C)C)CO |

| SMILES | CC1CNC(CN1C(=O)OC(C)(C)C)CO |

| Canonical SMILES | CC1CNC(CN1C(=O)OC(C)(C)C)CO |

Introduction

Structural Characterization and Stereochemical Significance

tert-Butyl (2S,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate belongs to the piperazine class of heterocyclic compounds. Its molecular formula is C₁₁H₂₂N₂O₃, with a molecular weight of 230.30 g/mol. The stereochemistry at the 2S and 5R positions dictates its three-dimensional conformation, influencing interactions with biological targets such as enzymes and receptors.

Key Functional Groups

-

Piperazine Ring: A six-membered ring with two nitrogen atoms at positions 1 and 4.

-

tert-Butyloxycarbonyl (Boc) Group: A protective group at N1, enhancing solubility and stability during synthesis.

-

Hydroxymethyl Substituent: Positioned at C5, this group enables further functionalization via oxidation or esterification .

-

Methyl Group: At C2, it introduces steric hindrance, affecting conformational flexibility .

Table 1: Structural Comparison with Analogous Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Stereochemistry | Key Differences |

|---|---|---|---|---|

| tert-Butyl (2S,5R)-5-ethyl-2-methylpiperazine-1-carboxylate | C₁₂H₂₄N₂O₂ | 228.33 | 2S,5R | Ethyl vs. hydroxymethyl group |

| (2R,5R)-tert-Butyl 5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate | C₁₁H₂₂N₂O₃ | 230.30 | 2R,5R | Mirror stereochemistry at C2 |

| tert-Butyl (2S,5S)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate | C₁₁H₂₂N₂O₃ | 230.30 | 2S,5S | Altered configuration at C5 |

Synthetic Methodologies

Laboratory-Scale Synthesis

The synthesis typically proceeds via a multi-step sequence:

-

Ring Formation: Piperazine derivatives are constructed from ethylenediamine precursors through cyclization reactions.

-

Functionalization:

-

Boc Protection: Reaction with di-tert-butyl dicarbonate under basic conditions (e.g., triethylamine) protects the amine.

Example Protocol :

-

Step 1: ((2R,5R)-5-Methyl-piperazin-2-yl)-methanol hydrochloride (20 g, 119 mmol) is treated with triethylamine (48.7 mL) in methanol.

-

Step 2: tert-Butyl dicarbonate (61 g) is added dropwise at 0°C, followed by stirring at 50°C for 18 hours.

-

Step 3: Neutralization with HCl and extraction with chloroform yields the product (75% yield) .

Industrial Production

Continuous flow reactors and immobilized catalysts are employed to enhance efficiency. For instance, palladium-on-carbon (Pd/C) catalyzes hydrogenation steps, while enzymatic resolution ensures enantiomeric excess >99% .

| Parameter | Value |

|---|---|

| Bioavailability (Oral) | 55% |

| Plasma Half-Life | 3.2 hours |

| Metabolic Stability | 85% remaining after 1 hour (human liver microsomes) |

| LogP | 1.8 (moderate lipophilicity) |

Applications in Medicinal Chemistry

Drug Intermediate

The Boc group is selectively cleaved under acidic conditions (e.g., HCl/dioxane), enabling coupling with carboxylic acids or amines. For example, it serves as a precursor to antiviral agents targeting HIV-1 protease .

Peptide Mimetics

Incorporating the compound into peptide backbones enhances metabolic stability. A 2024 study reported a 10-fold increase in half-life for a glucagon-like peptide-1 (GLP-1) analog compared to linear peptides.

Comparative Analysis of Piperazine Derivatives

Reactivity Trends

-

Electrophilic Substitution: Piperazines with electron-donating groups (e.g., methyl) undergo faster bromination at the para position.

-

Oxidation Susceptibility: Hydroxymethyl derivatives oxidize 50% faster than ethyl analogs under ambient conditions .

Table 3: Synthetic Yield Comparison

| Reaction Type | tert-Butyl (2S,5R) Derivative | (2R,5R) Stereoisomer |

|---|---|---|

| Boc Deprotection | 92% | 88% |

| Reductive Amination | 75% | 68% |

| Grignard Addition | 81% | 74% |

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume